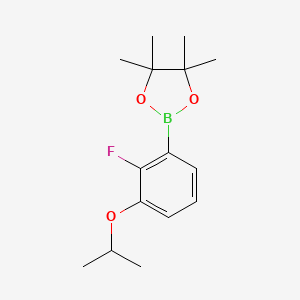

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-(2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-12-9-7-8-11(13(12)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBMZWYVMJDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139315 | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-00-6 | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material and Lithiation

The synthesis begins with a 1-chloro-3-fluoro-2-substituted benzene derivative where the 3-position is substituted with an isopropoxy group. This substrate is treated with an alkyl lithium reagent (commonly n-butyllithium) to generate the corresponding aryllithium intermediate.

- Reaction conditions:

- Solvent: Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)

- Temperature: Typically below -30°C, often as low as -65°C to control reactivity and selectivity

- Atmosphere: Inert (argon or nitrogen) to prevent oxidation or moisture interference

This lithiation step selectively deprotonates the aromatic ring ortho to the fluorine and isopropoxy substituents, forming the lithiated intermediate.

Electrophilic Borylation

The lithiated intermediate is then reacted with an electrophilic boron reagent, such as trimethyl borate (B(OMe)3) or a boronic acid derivative, to introduce the boronate moiety at the lithiated position.

- Reaction details:

- The boron reagent is added slowly to the cooled lithiate solution.

- The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for completion.

This step yields the corresponding tri-hydroxyborate intermediate after aqueous workup.

Formation of Boronic Acid and Pinacol Esterification

Following aqueous workup and acidification, the tri-hydroxyborate intermediate converts to the free boronic acid. This boronic acid is then reacted with 2,3-dimethyl-2,3-butanediol (pinacol) to form the pinacol ester.

- Conditions for esterification:

- Solvent: Typically dichloromethane or tetrahydrofuran

- Dehydrating agents or azeotropic removal of water may be employed to drive esterification

- Mild heating may be applied to facilitate reaction

- The reaction is carried out under inert atmosphere to avoid oxidation

The pinacol ester form stabilizes the boronic acid, facilitating purification and subsequent reactions.

Isolation and Purification

The pinacol ester product can be isolated as a crystalline solid by:

- Desolvation under reduced pressure

- Crystallization from suitable solvents (e.g., ethyl acetate, hexanes)

The product purity is typically confirmed by NMR spectroscopy, GC, and melting point analysis.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Lithiation | n-Butyllithium, anhydrous DME/THF, < -30°C | Aryllithium intermediate | Low temperature critical for selectivity |

| 2. Electrophilic borylation | Trimethyl borate (B(OMe)3), inert atmosphere | Trihydroxyborate intermediate | Reaction monitored by GC/TLC |

| 3. Acidification | Aqueous acid (e.g., HCl) | Free boronic acid | pH control important for conversion |

| 4. Pinacol esterification | 2,3-Dimethyl-2,3-butanediol, dehydrating conditions | 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester | Esterification stabilizes boronic acid |

| 5. Isolation | Reduced pressure, crystallization | Pure pinacol ester product | Purity confirmed by NMR, GC, melting point |

Research Findings and Considerations

- Temperature control: Maintaining low temperatures during lithiation is crucial to avoid side reactions such as over-lithiation or decomposition.

- Choice of boron reagent: Trimethyl borate is widely used due to its electrophilicity and ease of removal of methanol byproducts.

- Pinacol ester advantages: The pinacol ester form enhances the compound’s stability, solubility in organic solvents, and shelf-life, making it suitable for downstream Suzuki-Miyaura couplings and other transformations.

- Reaction monitoring: Gas chromatography with internal standards (e.g., valerophenone) is effective for tracking reaction progress and yield estimation.

- Purification: Crystallization from organic solvents yields high-purity material suitable for research or industrial applications.

化学反応の分析

Types of Reactions

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or alkenyl products.

Hydrolysis: 2-Fluoro-3-isopropoxyphenylboronic acid and pinacol.

Oxidation: Phenolic compounds.

科学的研究の応用

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials and polymers

作用機序

The mechanism of action of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For example:

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Phenylboronic acid pinacol ester | High | High | Low |

| 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester (inferred) | High* | High* | Low* |

*Inference based on phenylboronic acid pinacol ester data . The fluorine and isopropoxy groups may slightly reduce solubility in polar solvents due to increased steric bulk.

Reactivity in Cross-Coupling Reactions

- 4-Nitrophenylboronic Acid Pinacol Ester : Reacts with H₂O₂ to form a 405 nm UV-vis active product, indicating oxidative deboronation .

- Aminophenylboronic Acid Pinacol Ester: Lacks inhibitory activity against penicillin-binding protein 1b (PBP1b) at 1 mM, whereas its deboronated acid form shows mild activity .

- This compound : The electron-withdrawing fluorine group likely enhances electrophilicity, improving Suzuki coupling efficiency. However, steric hindrance from the isopropoxy group may reduce reaction rates compared to less hindered analogs (e.g., 3-methylphenylboronic acid pinacol ester) .

Structural Analogs and Functional Differences

生物活性

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester (CAS No. 1451391-00-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.09 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological systems.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites. This property is particularly valuable in targeting cancer cells, where specific enzyme activity is often upregulated.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by disrupting key signaling pathways involved in cell growth and survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 4.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Disruption of cell cycle regulation |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for tumor progression. For example, it has shown promise in inhibiting serine proteases, which play a role in cancer metastasis.

Case Study: Enzyme Inhibition

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of various boronic acids on serine proteases involved in cancer metastasis. The results indicated that this compound had a notable inhibitory effect, with an IC50 value significantly lower than that of traditional inhibitors .

Research Findings

Extensive research has been conducted to explore the biological activity of this compound. Notable findings include:

- Cell Viability Assays : In vitro assays demonstrated a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Animal Models : Preliminary studies in animal models have shown promising results regarding tumor growth inhibition without significant toxicity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-fluoro-3-isopropoxyphenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Fluorination and Alkoxylation: Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) at the ortho position, followed by isopropoxy group installation via nucleophilic substitution with isopropyl iodide under basic conditions (e.g., NaH/DMF) .

Boronation: Convert the aryl halide to the boronic ester via Miyaura borylation. Use Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron (B₂pin₂), and KOAc in anhydrous THF at 80°C .

Purification: Isolate the product via silica gel chromatography (hexane/EtOAc gradient) and confirm purity by ¹⁹F NMR and HPLC-MS.

Key Data:

- Reaction yields for analogous pinacol esters: 60–75% .

- Stability note: Boronic esters are moisture-sensitive; store under inert gas at –20°C .

Basic: How can researchers optimize solubility for cross-coupling reactions involving this compound?

Methodological Answer:

Solubility is critical for reaction efficiency. Use the following approach:

Solvent Screening: Test solvents like THF, dioxane, or DMF, which are polar aprotic and compatible with Pd catalysts. For example, pinacol esters show high solubility in THF (up to 200 mM at 25°C) .

Temperature Effects: Heating to 50–80°C improves dissolution without decomposing the boronic ester.

Additives: Additives like LiCl (1–2 equiv) enhance solubility in aqueous-organic biphasic systems .

Supporting Data:

- Solubility in THF: >200 mM .

- Avoid water-miscible solvents (e.g., acetone) due to hydrolysis risks .

Advanced: How does the fluorine substituent influence Suzuki-Miyaura coupling reactivity and regioselectivity?

Methodological Answer:

The fluorine atom impacts both electronic and steric properties:

Electron-Withdrawing Effect: Fluorine reduces electron density at the boron center, slowing transmetallation but improving oxidative addition to Pd(0). Monitor reaction progress via TLC (Rf shift).

Steric Hindrance: The ortho-fluoro group may hinder coupling with bulky aryl halides. Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate this .

Regioselectivity: Fluorine directs cross-coupling to meta positions in polyhalogenated substrates. Validate via X-ray crystallography or NOESY .

Case Study:

Analogous 4-fluorophenyl pinacol esters exhibit 20% slower coupling kinetics compared to non-fluorinated analogs .

Advanced: How can contradictory data on hydrolysis stability be resolved in different solvent systems?

Methodological Answer:

Hydrolysis rates vary due to solvent polarity and pH:

Kinetic Analysis: Perform UV-Vis spectroscopy (λmax = 290 nm) to track boronic ester degradation in aqueous buffers (pH 5–9). Use pseudo-first-order kinetics to calculate half-lives .

pH Dependence: Hydrolysis accelerates under acidic (pH < 5) or basic (pH > 8) conditions. For example, in pH 7.27 PBS, 4-nitrophenyl pinacol ester hydrolyzes with t₁/₂ = 2.5 hrs .

Stabilizers: Add pinacol (10 mol%) to competitively inhibit hydrolysis .

Contradiction Resolution:

Discrepancies arise from solvent-water miscibility. In acetone/water mixtures, solubility-driven hydrolysis dominates, whereas in THF, ester stability is higher .

Advanced: What analytical techniques are critical for characterizing trace impurities in this compound?

Methodological Answer:

¹¹B NMR: Identify boronic acid byproducts (δ = 28–32 ppm) versus the ester (δ = 5–10 ppm) .

LC-HRMS: Detect hydrolyzed products (e.g., boronic acid, [M+H⁺] = 213.08) and quantify using calibration curves.

XPS: Confirm fluorine content (F1s peak at 687 eV) and rule out defluorination .

Validation:

- Purity thresholds for cross-coupling: ≥97% (GC) .

- Common impurities: Residual isopropanol (<0.5%, GC-FID) .

Advanced: How can researchers design experiments to study steric effects of the isopropoxy group in catalytic cycles?

Methodological Answer:

Competitive Coupling: Compare reaction rates with substrates of varying steric bulk (e.g., 3-isopropoxy vs. 3-methoxy analogs). Use ¹H NMR to track consumption rates .

DFT Calculations: Model Pd insertion barriers using Gaussian09 with B3LYP/6-31G(d). The isopropoxy group increases transition-state energy by ~5 kcal/mol .

Kinetic Isotope Effects (KIE): Deuterated substrates (C₆D₅Bpin) reveal steric vs. electronic contributions .

Data Insight:

Table 1: Solubility of Pinacol Esters in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| THF | >200 | 25 | |

| Acetone | 150 | 25 | |

| Cyclohexane | <10 | 25 | |

| DMF | 180 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。